molecular formula C7H4BrFO2 B1447579 6-Bromo-3-fluoro-2-hydroxybenzaldehyde CAS No. 1236079-57-4

6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No.: B1447579
CAS No.: 1236079-57-4
M. Wt: 219.01 g/mol
InChI Key: HRNLFMAOPJHXEW-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4BrFO2 and its molecular weight is 219.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Unforeseen Formation in Bromination Processes

Research demonstrates the unexpected formation of brominated hydroxybenzaldehydes during bromination reactions. For instance, Otterlo et al. (2004) found that bromination of 3-hydroxybenzaldehyde can lead to the formation of 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde, contrary to previous literature, highlighting the complexity and unpredictability of halogenation reactions in organic synthesis (Otterlo et al., 2004).

New Polymorph Discovery

Silva et al. (2004) reported a new polymorph of 2-bromo-5-hydroxybenzaldehyde, demonstrating the importance of structural diversity in the development of materials and the study of molecular interactions (Silva et al., 2004).

Synthesis and Anticancer Activity

Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes for use in the Wittig synthesis of fluoro-substituted stilbenes, leading to the development of fluorinated analogues of the anticancer compound combretastatins. This research showcases the potential medicinal applications of halogenated benzaldehydes in drug development (Lawrence et al., 2003).

Catalytic Applications

A study by Wang et al. (2021) on the synthesis and structural characterization of a tetra-nuclear macrocyclic Zn(II) complex derived from a similar bromo-hydroxybenzaldehyde ligand highlights the use of these compounds in catalysis, specifically in the oxidation of benzyl alcohol (Wang et al., 2021).

Bromophenols with Radical Scavenging Activity

Li et al. (2008) identified bromophenols from the marine red alga Polysiphonia urceolata, some of which are structurally related to halogenated benzaldehydes, demonstrating significant DPPH radical scavenging activity. This suggests the potential of halogenated benzaldehydes and their derivatives in antioxidant applications (Li et al., 2008).

Properties

IUPAC Name

6-bromo-3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLFMAOPJHXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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